二(2,2,6,6-四甲基-3,5-庚二酮)钡水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

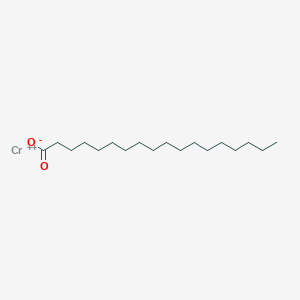

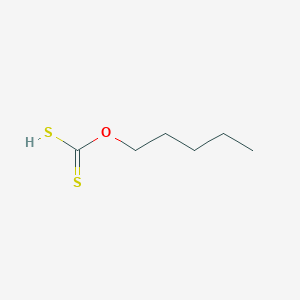

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(thd)2, is a chemical compound synthesized using barium precursors and is characterized by its coordination with ligands such as 2,2,6,6-tetramethyl-3,5-heptanedionate (thd). The compound is of interest due to its potential applications in metal-organic chemical vapor deposition (MOCVD), a process used for creating thin films of various materials.

Synthesis Analysis

The synthesis of Ba(thd)2 can be achieved by reacting Hthd with barium metal or barium isopropoxide. The resulting compound can form a solvated complex, which has been isolated and characterized through various analytical techniques, including elemental analysis, mass spectrometry, and spectroscopy methods such as IR, 1H, and 13C NMR. The solvated complex is dimeric, with barium atoms bridged by oxygen atoms from the β-diketonato ligands, while the remaining ligands are coordinated in a terminal mode .

Molecular Structure Analysis

The molecular structure of barium bis(β-diketonato) complexes has been studied using single-crystal X-ray structural studies. These studies reveal that the barium center in such complexes typically exhibits a high coordination number, as seen in the mononuclear complex with a coordination number of 10. The geometry of these complexes is influenced by the coordination of ligands, such as polyethers, which can coordinate in a meridional fashion, and β-diketonato ligands that are positioned on opposite sides of the neutral ligand mean plane .

Chemical Reactions Analysis

The reactivity of barium bis(β-diketonato) complexes is tailored for their use in MOCVD processes. The synthesis of polyether adducts of bis(β-diketonato)barium has been reported, where the complexes exhibit volatility and low melting points, making them suitable for vapor deposition techniques. These complexes are synthesized through reactions involving n-propylammonium+hfa- in DMF with an aqueous solution of Ba(NO3)2 and the polyether, or by reacting the polyether with Ba(hfa)2 in toluene .

Physical and Chemical Properties Analysis

The physical and chemical properties of barium bis(β-diketonato) complexes are characterized by their volatility and the ability to form stable complexes with various ligands. The Ba-O bond lengths within these complexes can vary, influencing their stability and reactivity. The complexes' melting points are dependent on the nature of the coordinated polyether, which also affects their suitability as precursors for MOCVD. These properties are crucial for the implementation of these complexes in thin-film formation, as they determine the deposition conditions and the quality of the resulting films .

科学研究应用

高温超导体制备

二(2,2,6,6-四甲基-3,5-庚二酮)钡水合物通常用作金属有机化学气相沉积 (MOCVD) 制备高温超导体氧化钇钡铜 (YBa2Cu3O7-δ, YBCO) 的前体 . MOCVD 技术因其适应大规模加工、优异的成分控制和薄膜均匀性而成为 YBCO 制备的一种很有前景的方法 .

α-芳基-β-二酮的合成

该化合物已用于合成 α-芳基-β-二酮 . 这些二酮是有机合成中的重要中间体,在医药、农药和材料科学等各个领域都有应用。

二氰胺苯桥联二钌配合物的合成

二(2,2,6,6-四甲基-3,5-庚二酮)钡水合物用于合成二氰胺苯桥联二钌配合物 . 这些配合物在催化、磁性和分子电子学方面具有潜在的应用。

橙色发光铱 (III) 配合物的合成

该化合物用作合成橙色发光铱 (III) 配合物的辅助配体 . 这些配合物用于有机发光二极管 (OLED),用于显示技术和固态照明。

热稳定性研究

二(2,2,6,6-四甲基-3,5-庚二酮)钡水合物的热性质和分解动力学已通过非等温热重分析方法进行了系统研究 . 这些信息对于了解化合物在不同条件下的稳定性至关重要,这对它在各种化学过程中的应用很重要。

蒸发特性研究

研究了二(2,2,6,6-四甲基-3,5-庚二酮)钡水合物的蒸发特性,以了解其在 MOCVD 过程中的行为 . 这些信息对于优化 MOCVD 过程和提高所得 YBCO 薄膜的质量很重要。

安全和危害

作用机制

Target of Action

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . It acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process, which is a technique used for the deposition of high-temperature superconductor YBa2Cu3O7−δ (YBCO) . Therefore, its primary target is the YBCO film.

Mode of Action

Ba(TMHD)2 interacts with its target (YBCO film) through a process called volatilization. This process involves the conversion of the compound into a gaseous state, which then deposits onto the YBCO film . The compound is highly sensitive to temperature changes during the whole evaporation process .

Biochemical Pathways

It’s known that the compound plays a crucial role in the mocvd process, which is a key method in the preparation of superconducting thin films .

Pharmacokinetics

It’s known that the compound has a high volatility, which is crucial for its role in the mocvd process .

Result of Action

The result of Ba(TMHD)2’s action is the successful deposition of superconducting thin films. The quality and reproducible results of the YBCO film depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties of Ba(TMHD)2 .

Action Environment

The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature. The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it’s crucial to choose suitable volatilization technology and conditions to avoid Ba(TMHD)2 breakdown (or thermal aging) during the MOCVD process .

属性

IUPAC Name |

barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBMVAOYALBBBH-ATMONBRVSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17594-47-7 |

Source

|

| Record name | Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)